molecular formula C47H51N3O22 B044382 Indo-1 AM CAS No. 112926-02-0

Indo-1 AM

Cat. No.: B044382
CAS No.: 112926-02-0
M. Wt: 1009.9 g/mol
InChI Key: CAWBRCOBJNWRLK-UHFFFAOYSA-N
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Description

Indo-1 pentaacetoxymethyl ester is a cell-permeable, ratiometric, fluorescent calcium indicator. It is widely used in scientific research to measure intracellular calcium concentrations. The compound is a derivative of Indo-1, which was first synthesized and characterized by Roger Y Tsien in 1985. Indo-1 pentaacetoxymethyl ester is particularly useful in flow cytometry and other fluorescence-based applications due to its ability to enter cells and be cleaved by cellular esterases to release Indo-1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indo-1 pentaacetoxymethyl ester involves the esterification of Indo-1 with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of Indo-1 pentaacetoxymethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into various concentrations and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Indo-1 pentaacetoxymethyl ester primarily undergoes hydrolysis reactions within cells. The ester groups are cleaved by cellular esterases, converting the compound into its active form, Indo-1. This hydrolysis is crucial for the compound’s function as a calcium indicator.

Common Reagents and Conditions

The hydrolysis of Indo-1 pentaacetoxymethyl ester requires the presence of cellular esterases, which are naturally occurring enzymes within cells. The reaction occurs under physiological conditions, typically at a temperature of 37°C and a neutral pH.

Major Products

The major product of the hydrolysis reaction is Indo-1, which is the active form of the compound that binds to calcium ions and exhibits fluorescence changes based on calcium concentration.

Scientific Research Applications

Indo-1 pentaacetoxymethyl ester is extensively used in various fields of scientific research:

    Chemistry: It is used as a fluorescent probe to study calcium ion dynamics in chemical reactions and processes.

    Biology: The compound is widely used in cell biology to measure intracellular calcium levels, which are critical for various cellular functions such as signal transduction, muscle contraction, and neurotransmitter release.

    Medicine: Indo-1 pentaacetoxymethyl ester is used in medical research to study calcium-related diseases and conditions, including cardiac disorders and neurodegenerative diseases.

    Industry: The compound is used in the development of diagnostic assays and high-throughput screening methods for drug discovery.

Mechanism of Action

Indo-1 pentaacetoxymethyl ester enters cells and is cleaved by cellular esterases to release Indo-1. Indo-1 binds to calcium ions with high affinity, resulting in a shift in its fluorescence emission spectrum. In the absence of calcium, Indo-1 emits fluorescence at 475 nm, while in the presence of calcium, the emission shifts to 400 nm. This ratiometric change allows for accurate measurement of intracellular calcium concentrations.

Comparison with Similar Compounds

Indo-1 pentaacetoxymethyl ester is often compared to other calcium indicators such as Fura-2 and Fluo-4:

    Fura-2: Like Indo-1, Fura-2 is a ratiometric calcium indicator.

    Fluo-4: Fluo-4 is a non-ratiometric calcium indicator that exhibits a single emission peak. Indo-1’s ratiometric properties provide more accurate measurements by eliminating confounding factors such as dye concentration and cell thickness.

Similar Compounds

  • Fura-2
  • Fluo-4
  • Rhod-2
  • Calcium Green-1

Indo-1 pentaacetoxymethyl ester stands out due to its ratiometric properties and high affinity for calcium ions, making it a valuable tool in various research applications.

Properties

IUPAC Name

acetyloxymethyl 2-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51N3O22/c1-28-7-11-39(49(19-43(56)68-23-63-29(2)51)20-44(57)69-24-64-30(3)52)41(15-28)61-13-14-62-42-18-35(37-16-34-8-9-36(17-38(34)48-37)47(60)72-27-67-33(6)55)10-12-40(42)50(21-45(58)70-25-65-31(4)53)22-46(59)71-26-66-32(5)54/h7-12,15-18,48H,13-14,19-27H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWBRCOBJNWRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51N3O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150236
Record name Indo-1 pentaacetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112926-02-0
Record name (Acetyloxy)methyl 2-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112926-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indo-1 pentaacetoxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112926020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indo-1 pentaacetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Indo-1 AM enter cells?

A1: this compound is a cell-permeant derivative of the calcium-sensitive fluorophore Indo-1. Its acetoxymethyl ester (AM) groups allow it to passively cross cell membranes. [, , , , ]

Q2: What happens to this compound once inside the cell?

A2: Intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive Indo-1 molecule within the cytosol. [, , , , ]

Q3: How does this compound report changes in intracellular calcium?

A3: Upon binding calcium, Indo-1 exhibits a shift in its fluorescence emission spectrum. The ratio of fluorescence intensities at two specific wavelengths (typically 400 nm and 500 nm) provides a ratiometric measure of intracellular calcium concentration ([Ca2+]i). [, , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don't explicitly state the molecular formula and weight of this compound, these can be readily found in chemical databases and supplier information.

Q5: Is there spectroscopic data available for this compound?

A5: Yes, research using this compound relies heavily on its spectroscopic properties. The key information lies in the shift of its fluorescence emission peak upon binding calcium, allowing ratiometric measurements of [Ca2+]i. [, , , , ]

Q6: What are the storage conditions for this compound?

A6: Researchers typically store this compound desiccated and protected from light at -20°C to ensure stability. [Consult supplier information for specific instructions].

Q7: Are there concerns about this compound stability in different solutions?

A7: While this compound is generally stable when properly stored, its hydrolysis in aqueous solutions is a known issue. Research suggests that the parent ester can accumulate, complicating calibration in some experimental setups. [, ]

Q8: What types of cells have been studied using this compound?

A8: this compound has been widely used to study calcium signaling in various cell types, including:

  • Human T lymphocytes []
  • Rat atrial myocytes [, ]
  • Rabbit ventricular myocytes [, , , , ]
  • Vicia faba guard cell protoplasts []
  • Human polymorphonuclear leukocytes []
  • Cultured chick embryo ventricular cells []
  • Cultured endothelial cells []
  • Rat anterior pituitary cells []
  • Human erythroleukemia cells []
  • Rat terminal ileum smooth muscle cells []
  • Rat hippocampal pyramidal neurons []
  • Lung cancer cell line A549 []
  • Human breast cancer cells []
  • Canine pulmonary vein and left atrial cardiomyocytes []
  • Rat myometrium [, , , ]

Q9: Can this compound be used for in vivo studies?

A9: Yes, this compound has been successfully used in vivo to monitor calcium changes in various tissues and animal models, including:

  • Rat spinotrapezius muscle []
  • Rat uterus []

Q10: What physiological processes involving calcium signaling have been studied using this compound?

A10: this compound has been instrumental in understanding calcium signaling in various physiological processes, including:

  • T-cell activation []
  • Neuropeptide Y receptor antagonism []
  • Atrial natriuretic peptide secretion [, ]
  • Cardiac myocyte contraction and relaxation [, , , , , ]
  • Guard cell function []
  • Immune cell activation [, ]
  • Hormone release []
  • Smooth muscle contraction [, , ]
  • Neuronal activity [, , ]
  • Cancer cell signaling [, ]

Q11: Can this compound differentiate between calcium release from different intracellular stores?

A11: While this compound itself doesn't discriminate between different calcium stores, researchers can combine its use with pharmacological agents to selectively manipulate specific calcium channels or pumps, allowing them to dissect the contribution of different sources to calcium signaling. [, , , , , , , ]

Q12: Are there limitations to using this compound for calcium measurements?

A12: Yes, some limitations of this compound include:

  • Hydrolysis and compartmentalization: Incomplete de-esterification and accumulation of the parent ester can occur in some systems, complicating calibration. [, ]
  • Toxicity: Prolonged exposure to high concentrations of this compound or its metabolites can be toxic to some cell types. []
  • Subcellular distribution: While primarily cytosolic, a fraction of Indo-1 can accumulate in mitochondria, requiring careful experimental design and controls. [, ]

Q13: Are there alternative calcium indicators to this compound?

A13: Yes, other commonly used calcium indicators include Fura-2, Fluo-4, and Rhod-2, each with its advantages and disadvantages depending on the specific application. [, ]

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